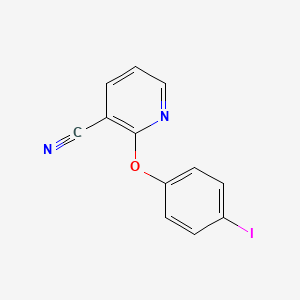

2-(4-Iodophenoxy)nicotinonitrile

Übersicht

Beschreibung

2-(4-Iodophenoxy)nicotinonitrile is a chemical compound with the molecular formula C12H7IN2O and a molecular weight of 322.1 g/mol.

Vorbereitungsmethoden

The synthesis of 2-(4-Iodophenoxy)nicotinonitrile typically involves a multi-step process. One common method is the Dimroth rearrangement, which involves the reaction of chalcones with malononitrile and secondary heterocyclic amines or sodium alcoholate . This method yields nicotinonitrile derivatives in fair to good yields . Industrial production methods may involve similar synthetic routes but optimized for larger-scale production.

Analyse Chemischer Reaktionen

2-(4-Iodophenoxy)nicotinonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less commonly reported.

Common Reagents and Conditions: Typical reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pharmacological Potential

The compound exhibits significant biological activity, particularly due to its structural features that allow interactions with biological targets. The presence of the iodophenoxy group enhances its reactivity and potential therapeutic applications. Research has indicated that derivatives of nicotinonitrile can interact with nicotinic acetylcholine receptors, which are crucial in numerous neurological processes.

Table 1: Biological Activities of Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(4-Iodophenoxy)nicotinonitrile | Iodophenoxy group on nicotinonitrile | Potential neuroactive effects |

| 5-Bromo-2-(4-iodophenoxy)nicotinic acid | Bromine at 5-position | Anti-inflammatory properties |

| 6-Bromo-3-(4-iodophenoxy)pyridine | Bromine at 6-position | Varies based on receptor affinity |

| 4-Iodo-2-(3-bromophenoxy)benzoic acid | Iodine at 4-position | Altered reactivity with biological targets |

The table illustrates how variations in halogen substitution influence biological activity and potential applications.

Case Study: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound was shown to modulate signaling pathways associated with neuronal survival, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease. The study utilized molecular docking and dynamics simulations to assess binding affinities and stability within target proteins, demonstrating promising results for future drug development.

Material Science Applications

Optoelectronic Properties

Research has also investigated the use of this compound in optoelectronic devices due to its unique electronic properties. Compounds with similar structures have been synthesized for applications in organic light-emitting diodes (OLEDs) and solar cells.

Table 2: Comparative Analysis of Optoelectronic Compounds

| Compound Name | Application Area | Key Properties |

|---|---|---|

| This compound | OLEDs, Solar Cells | High electron mobility, stability |

| 5-Bromo-2-(4-iodophenoxy)nicotinic acid | Photovoltaics | Enhanced light absorption |

| Star-shaped derivatives | Electrochromic devices | Tunable optical properties |

This table highlights the potential applications of structurally related compounds in material science.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several steps, including halogenation and nucleophilic substitution reactions. The reactivity is influenced by the presence of functional groups, which can be modified to enhance pharmacological properties or to create analogs.

Synthetic Pathway Overview

- Halogenation : Introduction of iodine into the phenyl ring.

- Nucleophilic Substitution : Reaction with nitriles to form the final product.

- Characterization : Use of techniques such as NMR and mass spectrometry to confirm structure.

Wirkmechanismus

The mechanism of action of 2-(4-Iodophenoxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through binding to specific receptors or enzymes, thereby modulating their activity . Further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

2-(4-Iodophenoxy)nicotinonitrile can be compared with other nicotinonitrile derivatives and related compounds. Some similar compounds include:

Nicotinonitrile Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Furo[2,3-b]pyridine Derivatives: These compounds have a fused pyridine and furan ring system and exhibit different pharmacological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Biologische Aktivität

2-(4-Iodophenoxy)nicotinonitrile, with the chemical formula C12H8IN3O, is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a nicotinonitrile backbone substituted with a 4-iodophenoxy group. The presence of iodine may enhance its lipophilicity, potentially impacting its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H8IN3O |

| Molecular Weight | 305.11 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . A study demonstrated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and cell cycle arrest. For instance, derivatives of nicotinonitrile have shown efficacy against breast cancer cell lines by modulating signaling pathways associated with cell survival and apoptosis .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial activity . The iodophenoxy group may contribute to enhanced antimicrobial properties compared to non-iodinated analogs. Studies have shown that halogenated compounds often display increased activity against bacterial strains due to their ability to disrupt cellular membranes or interfere with metabolic processes .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Receptor Interaction : It may interact with various receptors involved in cell signaling pathways, particularly those related to cancer progression.

- Enzyme Inhibition : The compound could inhibit specific enzymes crucial for tumor growth or microbial metabolism, thereby exerting its therapeutic effects.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. The presence of the iodine atom and the phenoxy group significantly influence its binding affinity and selectivity towards biological targets.

| Substituent Position | Effect on Activity |

|---|---|

| 4-position (Iodine) | Enhances lipophilicity and activity against cancer cells |

| Phenoxy Group | Increases receptor binding affinity |

Case Studies

- Anticancer Study : A recent study evaluated the effects of various nicotinonitrile derivatives on human cancer cell lines. Results indicated that the introduction of halogen substituents, particularly iodine, led to improved cytotoxicity against breast cancer cells compared to non-halogenated counterparts .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of iodinated phenoxy compounds. The findings revealed that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting potential applications in treating infections resistant to conventional antibiotics .

Eigenschaften

IUPAC Name |

2-(4-iodophenoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7IN2O/c13-10-3-5-11(6-4-10)16-12-9(8-14)2-1-7-15-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAGBIPVKDJAJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.